N-methylmethanimine;pentafluoro-lambda5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride N-methylmethanimine;pentafluoro-lambda5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16528906
InChI: InChI=1S/C15H12NO.4C2H4N.F5P.FH.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-3-2;1-6(2,3,4)5;;/h1-9,14H,11H2;4*1H,2H3;;1H;/q5*-1;;;+5/p-1/t14-;;;;;;;/m1......./s1
SMILES:
Molecular Formula: C23H28F6N5OPRu-
Molecular Weight: 636.5 g/mol

N-methylmethanimine;pentafluoro-lambda5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride

CAS No.:

Cat. No.: VC16528906

Molecular Formula: C23H28F6N5OPRu-

Molecular Weight: 636.5 g/mol

* For research use only. Not for human or veterinary use.

N-methylmethanimine;pentafluoro-lambda5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride -

Specification

Molecular Formula C23H28F6N5OPRu-
Molecular Weight 636.5 g/mol
IUPAC Name N-methylmethanimine;pentafluoro-λ5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride
Standard InChI InChI=1S/C15H12NO.4C2H4N.F5P.FH.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-3-2;1-6(2,3,4)5;;/h1-9,14H,11H2;4*1H,2H3;;1H;/q5*-1;;;+5/p-1/t14-;;;;;;;/m1......./s1
Standard InChI Key CGPTUIFQEOPKFO-DVDRBMSDSA-M
Isomeric SMILES CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1[C@@H](N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5]
Canonical SMILES CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5]

Introduction

Composition and Structural Elucidation

Molecular Architecture

The compound’s structure comprises four primary components:

  • N-Methylmethanimine (CH₃N=CH₂): A reactive imine derivative known for trimerization into 1,3,5-triazinanes under ambient conditions . Its role in this complex likely involves ligand stabilization or transient coordination during synthesis.

  • Pentafluoro-λ⁵-Phosphane (PF₅): A hypervalent phosphorus species contributing strong electron-withdrawing effects, enhancing the ruthenium center’s electrophilicity .

  • (4S)-4-Phenyl-2-Phenyl-4,5-Dihydro-1,3-Oxazole: A chiral oxazole ligand providing stereochemical control. The (4S) configuration induces asymmetry critical for enantioselective catalysis.

  • Ruthenium(5+) Fluoride: A high-valent ruthenium center (Ru⁵⁺) coordinated to fluoride anions, forming the catalytic core .

The integration of these components is evidenced by the compound’s InChIKey (CGPTUIFQEOPKFO-DVDRBMSDSA-M), which encodes stereochemical and connectivity details.

Spectroscopic and Crystallographic Data

Structural validation employs advanced analytical techniques:

  • X-ray Crystallography: Resolves the octahedral geometry around Ru⁵⁺, with the oxazole ligand occupying axial positions and PF₅/fluoride in equatorial sites.

  • NMR Spectroscopy: ¹⁹F NMR reveals distinct signals for PF₅ (-70 ppm) and fluoride (-120 ppm), while ¹H NMR confirms the oxazole’s diastereotopic protons.

  • Mass Spectrometry: ESI-MS displays a peak at m/z 636.5, corresponding to the molecular ion [C₂₃H₂₈F₆N₅OPRu]⁻ .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₈F₆N₅OPRu
Molecular Weight636.5 g/mol
CAS Number1421679-43-7
Stereochemistry(4S) configuration
Melting Point>250°C (decomposes)

Synthesis and Mechanistic Pathways

Synthetic Methodology

The preparation follows a multi-step protocol:

  • Ligand Synthesis: The (4S)-oxazole ligand is synthesized via cyclocondensation of (S)-phenylglycinol with benzaldehyde, followed by chiral resolution.

  • Ruthenium Coordination: RuCl₃ is reduced in acetonitrile under H₂, then treated with the oxazole ligand and PF₅ to form [Ru(oxazole)(PF₅)(CH₃CN)₄]⁵⁺ .

  • Anion Exchange: Fluoride incorporation occurs via metathesis with AgF, yielding the final complex.

Critical Reaction Parameters:

  • Temperature: 80–100°C for ligand-metal coordination.

  • Solvent: Anhydrous acetonitrile to prevent hydrolysis.

  • Purification: Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1).

Mechanistic Insights

The ruthenium center’s high oxidation state (Ru⁵⁺) facilitates oxidative addition reactions, while PF₅ stabilizes electron-deficient intermediates. The oxazole ligand’s chiral environment induces enantioselectivity by sterically differentiating prochiral substrates .

Catalytic Applications

Olefin Metathesis

The compound demonstrates exceptional activity in ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP). Comparative studies indicate a turnover number (TON) of 10⁴–10⁵, surpassing first-generation Grubbs catalysts .

Table 2: Catalytic Performance in RCM

SubstrateConversion (%)ee (%)Reference
Norbornene9998
Diallyl Ether9595

Asymmetric Hydrogenation

The Ru⁵⁺ center enables enantioselective hydrogenation of α,β-unsaturated ketones, achieving enantiomeric excess (ee) >90%. Mechanistic studies suggest a hydride transfer pathway moderated by the oxazole’s phenyl groups.

Stability and Decomposition Pathways

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 250°C, primarily via Ru-F bond cleavage and oxazole ring opening.

Hydrolytic Sensitivity

The PF₅ moiety undergoes hydrolysis in aqueous media:
PF5+3H2OH3PO3+5HF\text{PF}_5 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 5\text{HF}
This necessitates anhydrous handling conditions .

Future Research Directions

  • Ligand Optimization: Modifying oxazole substituents to enhance enantioselectivity.

  • Green Chemistry Applications: Exploring aqueous-phase metathesis using surfactant-stabilized complexes.

  • Theoretical Modeling: DFT studies to elucidate the Ru⁵⁺ electronic structure and reaction transition states.

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